- Direct synthesis of 1-naphthylamines enabled by 6-endo-dig cyclization strategy using copper catalysisApplied Organometallic Chemistry, 2022, 36(6),,
Cas no 935-99-9 (1-(2-bromo-5-chlorophenyl)ethan-1-one)

935-99-9 structure
Nome del prodotto:1-(2-bromo-5-chlorophenyl)ethan-1-one
Numero CAS:935-99-9
MF:C8H6BrClO
MW:233.489640712738
MDL:MFCD11847057
CID:829350
PubChem ID:12486617
1-(2-bromo-5-chlorophenyl)ethan-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(2-Bromo-5-chlorophenyl)ethanone
- 2-Acetyl-1-bromo-4-chlorobenzene
- 2-Bromo-5-chloroacetophenone
- 1-(2-bromo-5-chlorophenyl)ethan-1-one
- 2'-BROMO-5'-CHLOROACETOPHENONE
- PubChem23873
- BCQAWQMDMPBDBW-UHFFFAOYSA-N
- CL8884
- LS11579
- Ethanone, 1-(2-bromo-5-chlorophenyl)-
- BC004983
- AM806605
- AB0027754
- W9625
- ST24020993
- 1-(2-Bromo-5-chlorophenyl)ethanone (ACI)
- Acetophenone, 2′-bromo-5′-chloro- (7CI, 8CI)
- 2′-Bromo-5′-chloroacetophenone
- SCHEMBL3121226
- GS-3929
- CS-0031412
- MFCD11847057
- SY067370
- DTXSID40500054
- 2 inverted exclamation mark -Bromo-5 inverted exclamation mark -chloroacetophenone
- DB-362698
- 935-99-9
- EN300-1912878
- AKOS015919676
-
- MDL: MFCD11847057
- Inchi: 1S/C8H6BrClO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3
- Chiave InChI: BCQAWQMDMPBDBW-UHFFFAOYSA-N
- Sorrisi: O=C(C)C1C(Br)=CC=C(Cl)C=1
Proprietà calcolate
- Massa esatta: 231.92906g/mol
- Massa monoisotopica: 231.92906g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 160
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 17.1
- XLogP3: 2.9
Proprietà sperimentali
- Densità: 1.566±0.06 g/cm3 (20 ºC 760 Torr),
- Indice di rifrazione: 1.5517 (589.3 nm 15 ºC)
- Solubilità: Molto leggermente solubile (0,18 g/l) (25°C),
1-(2-bromo-5-chlorophenyl)ethan-1-one Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315; H319; H335
- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Condizioni di conservazione:Store long-term at 2-8°C
1-(2-bromo-5-chlorophenyl)ethan-1-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067716-250mg |
1-(2-Bromo-5-chlorophenyl)ethanone |
935-99-9 | 98% | 250mg |
¥45.00 | 2024-04-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BP434-20g |
1-(2-bromo-5-chlorophenyl)ethan-1-one |
935-99-9 | 97% | 20g |
2464.0CNY | 2021-07-12 | |
Chemenu | CM100525-5g |
1-(2-bromo-5-chlorophenyl)ethanone |
935-99-9 | 95% | 5g |
$79 | 2023-03-06 | |
Enamine | EN300-1912878-1.0g |
1-(2-bromo-5-chlorophenyl)ethan-1-one |
935-99-9 | 1g |
$128.0 | 2023-05-31 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067716-5g |
1-(2-Bromo-5-chlorophenyl)ethanone |
935-99-9 | 98% | 5g |
¥355.00 | 2024-04-24 | |
eNovation Chemicals LLC | Y0982412-25g |
1-(2-Bromo-5-chlorophenyl)ethanone |
935-99-9 | 95% | 25g |
$390 | 2024-08-02 | |
Ambeed | A141012-25g |
1-(2-Bromo-5-chlorophenyl)ethanone |
935-99-9 | 97% | 25g |
$97.0 | 2024-04-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BP434-5g |
1-(2-bromo-5-chlorophenyl)ethan-1-one |
935-99-9 | 97% | 5g |
986.0CNY | 2021-07-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1520-1G |
1-(2-bromo-5-chlorophenyl)ethan-1-one |
935-99-9 | 95% | 1g |
¥ 297.00 | 2023-04-12 | |
Chemenu | CM100525-100g |
1-(2-bromo-5-chlorophenyl)ethanone |
935-99-9 | 95% | 100g |
$480 | 2024-07-19 |
1-(2-bromo-5-chlorophenyl)ethan-1-one Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 45 min, rt
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ; 18 h, reflux
Riferimento
- One-Pot Asymmetric Synthesis of Alkylidene 1-Alkylindan-1-ols Using Bronsted Acid and Palladium CatalysisJournal of Organic Chemistry, 2017, 82(21), 11585-11593,
Synthetic Routes 3
Condizioni di reazione
1.1 Solvents: Toluene , Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min
1.3 Reagents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min
1.3 Reagents: Water
Riferimento
- Acylated piperidine derivatives, specifically 1-[(aminocycloalkyl)carbonyl]piperidines, as melanocortin-4 receptor agonists, and their pharmaceutical compositions and therapeutic uses, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 6 h, rt
Riferimento
- Palladium-Catalyzed Suzuki Coupling and NIS-Mediated Dehydrogenative Cycloetherification: A Concise Approach to 6,6-Disubstituted 6H-benzo[c]chromenes and Total Synthesis of DidehydroconicolEuropean Journal of Organic Chemistry, 2022, 2022(18),,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 0 °C → rt; rt
Riferimento
- Asymmetric synthesis of 1,2-dihydronaphthalene-1-ols via copper catalyzed intramolecular reductive cyclizationOrganic Letters, 2020, 22(20), 7897-7902,
Synthetic Routes 6
Condizioni di reazione
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; overnight, rt
Riferimento
- Base-Catalyzed Synthesis of Substituted Indazoles under Mild, Transition-Metal-Free ConditionsAngewandte Chemie, 2013, 52(29), 7509-7513,
Synthetic Routes 7
Condizioni di reazione
1.1 Solvents: Toluene , Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, 0 °C
Riferimento
- Acylated piperidine derivatives, specifically 1-(pyrrolidinylcarbonyl)piperidines, 1-(piperidinylcarbonyl)piperidines, and analogs, as melanocortin-4 receptor agonists, and their pharmaceutical compositions and therapeutic uses, World Intellectual Property Organization, , ,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; rt; 3 h, rt
Riferimento
- Divergent Access to Benzocycles through Copper-Catalyzed Borylative CyclizationsAdvanced Synthesis & Catalysis, 2021, 363(21), 4953-4959,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide , Triethylamine ; rt; rt → 0 °C
1.2 Reagents: Sulfur trioxide-pyridine ; 0 °C; 16 h, 0 °C → rt
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sulfur trioxide-pyridine ; 0 °C; 16 h, 0 °C → rt
1.3 Reagents: Sodium chloride Solvents: Water
Riferimento
- Synthesis of Secondary Unsaturated Lactams via an Aza-Heck ReactionJournal of the American Chemical Society, 2016, 138(42), 13830-13833,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 - 5 °C; 3 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Dichloromethane , Water ; rt; 1 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Dichloromethane , Water ; rt; 1 h, rt
Riferimento
- Preparation of boron containing fungicides and their use in compositions and methods for the control and/or prevention of microbial infection in plants, World Intellectual Property Organization, , ,
Synthetic Routes 11
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; rt
Riferimento
- Asymmetric Synthesis and Application of Chiral SpirosilabiindanesAngewandte Chemie, 2020, 59(23), 8937-8940,
Synthetic Routes 13
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; 2 h, rt
Riferimento
- PdII-Catalyzed Oxidative Tandem aza-Wacker/Heck Cyclization for the Construction of Fused 5,6-Bicyclic N,O-HeterocyclesChemistry - An Asian Journal, 2018, 13(15), 1897-1901,
Synthetic Routes 15
Condizioni di reazione
1.1 Solvents: Diethyl ether ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Riferimento
- Enantioselective Bromo-oxycyclization of SilanolOrganic Letters, 2016, 18(1), 80-83,
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 2 h, rt
Riferimento
- Palladium-Catalyzed Aerobic Aminooxygenation of Alkenes for Preparation of IsoindolinonesOrganic Letters, 2015, 17(22), 5566-5569,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; rt
Riferimento
- The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Bronsted acid-promoted cationic cyclization toward polysubstituted indenesChemical Communications (Cambridge, 2021, 57(14), 1810-1813,
Synthetic Routes 18
Condizioni di reazione
Riferimento
- Sequential One-Pot Process to Construct a Dual C-C Bond: Synthesis of Fluorenes and Total Synthesis of 4-O-Demethyl-nobiloneChemistrySelect, 2023, 8(26),,
1-(2-bromo-5-chlorophenyl)ethan-1-one Raw materials
- 2-Bromo-5-chlorobenzoic acid
- 1-(2-Bromo-5-chlorophenyl)ethanol
- 4-Chlorobromobenzene
- 2-bromo-5-chloro-N-methoxy-N-methylbenzamide
1-(2-bromo-5-chlorophenyl)ethan-1-one Preparation Products
1-(2-bromo-5-chlorophenyl)ethan-1-one Letteratura correlata
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Rui Gusmão,Cristina Ariño,José Manuel Díaz-Cruz,Miquel Esteban Analyst, 2010,135, 86-95
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:935-99-9)1-(2-bromo-5-chlorophenyl)ethan-1-one

Purezza:99%
Quantità:100g
Prezzo ($):348.0
atkchemica
(CAS:935-99-9)1-(2-bromo-5-chlorophenyl)ethan-1-one

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